molecular formula C12H24N2O2 B2481307 Tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate CAS No. 308109-96-8

Tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate

Cat. No.: B2481307
CAS No.: 308109-96-8
M. Wt: 228.336
InChI Key: RFKDQNITCIOVID-UHFFFAOYSA-N
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Description

Tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate typically involves the reaction of 2,5,5-trimethylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,5,5-trimethylpiperazine-1-carboxylate
  • tert-butyl piperazine-1-carboxylate
  • 2,5-dimethylpiperazine-1-carboxylate

Uniqueness

Tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate is unique due to the presence of both tert-butyl and trimethyl groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in synthetic and pharmaceutical chemistry .

Biological Activity

Tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Molecular Structure : this compound has the molecular formula C12H24N2O2C_{12}H_{24}N_2O_2 and a molecular weight of 228.33 g/mol. The compound features a piperazine ring with tert-butyl and trimethyl groups, which contribute to its lipophilicity and potential for biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit varying degrees of antimicrobial activity. While this compound itself may not show intrinsic antibacterial properties, it has been reported to enhance the efficacy of existing antibiotics against multidrug-resistant bacteria. For instance, compounds structurally similar to this piperazine derivative have been shown to inhibit the AcrB efflux pump in Escherichia coli, thereby increasing the susceptibility of bacteria to antibiotics like ciprofloxacin and erythromycin .

Compound MIC (μM) Activity
This compound>250No intrinsic activity
Compound 1 (AcrB inhibitor)12.5 - 25Enhanced antibiotic activity

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. In vitro assays have demonstrated its ability to inhibit specific kinases involved in cellular signaling pathways. For example, compounds related to this structure were tested against ALK2 (activin receptor-like kinase 2), showing promising inhibitory effects that could be leveraged in therapeutic applications for diseases linked to aberrant BMP signaling .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. The presence of bulky groups such as tert-butyl enhances lipophilicity and may improve cell membrane permeability. Conversely, modifications that reduce steric hindrance can lead to increased binding affinity for target enzymes or receptors.

Key Findings from SAR Studies

  • Increased Lipophilicity : The addition of bulky substituents improves absorption and distribution.
  • Enhanced Binding Affinity : Structural modifications can optimize interactions with target proteins.

Study on Antibiotic Potentiation

A study published in the European Journal of Medicinal Chemistry focused on the development of piperazine-based inhibitors targeting antibiotic efflux pumps. The researchers synthesized several derivatives and evaluated their ability to potentiate antibiotic activity against resistant strains of E. coli. Among these derivatives, those resembling this compound effectively increased the potency of multiple antibiotics by inhibiting the AcrAB-TolC efflux system .

Toxicological Assessments

While biological efficacy is crucial, understanding the safety profile is equally important. Toxicological reviews have indicated that related compounds may exhibit cytotoxic effects at high concentrations. Therefore, further studies are necessary to establish a comprehensive safety profile for this compound and its derivatives .

Properties

IUPAC Name

tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-7-13-12(5,6)8-14(9)10(15)16-11(2,3)4/h9,13H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKDQNITCIOVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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